TRIM21 Affinity vs. (S)-ACE-OH
HGC652 binds the PRYSPRY domain of TRIM21 with a dissociation constant (Kd) of 0.06 µM as measured by SPR, representing an approximately 94-fold improvement in target engagement compared to the previously identified TRIM21 molecular glue (S)-ACE-OH, which exhibits a Kd of 5.66 µM by ITC [1][2]. This affinity difference is not merely incremental—it places HGC652 in the sub-100 nM range typical of probe-quality chemical tools, whereas (S)-ACE-OH resides in the low-micromolar range characteristic of fragment-like starting points [2].
| Evidence Dimension | TRIM21 binding affinity (Kd) |
|---|---|
| Target Compound Data | 0.06 µM (SPR) |
| Comparator Or Baseline | (S)-ACE-OH: 5.66 µM (ITC) |
| Quantified Difference | ~94-fold higher affinity for HGC652 |
| Conditions | SPR (HGC652, TRIM21 PRYSPRY domain) vs. ITC ((S)-ACE-OH, TRIM21 PRYSPRY domain); cross-study comparison with different biophysical methods |
Why This Matters
Higher target engagement affinity directly enables lower effective concentrations in cellular assays, reduces the risk of off-target pharmacology at therapeutically relevant doses, and provides a wider experimental window for target validation studies.
- [1] Li X, Wang Q, Guo A, et al. Chemically Induced Nuclear Pore Complex Protein Degradation via TRIM21. ACS Chem Biol. 2025;20(5):1020-1028. doi:10.1021/acschembio.4c00833 View Source
- [2] Scemama de Gialluly MA, Allen AR, Hayes EH, et al. PRLX-93936 and BMS-214662 are cytotoxic molecular glues that leverage TRIM21 to degrade nucleoporins. bioRxiv. 2024. doi:10.1101/2024.12.18.629219 View Source
